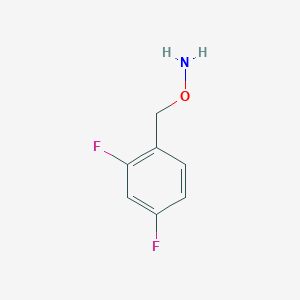

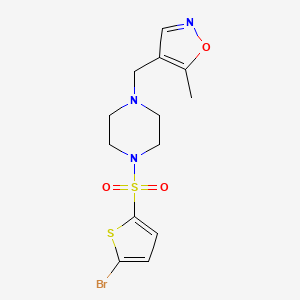

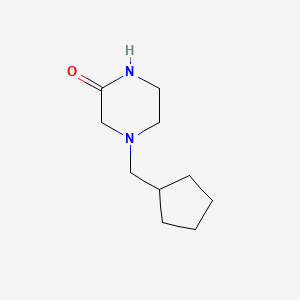

![molecular formula C14H12N2O4S B2866698 5-((Benzo[d]thiazol-2-ylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 919014-75-8](/img/structure/B2866698.png)

5-((Benzo[d]thiazol-2-ylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-((Benzo[d]thiazol-2-ylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione” is a derivative of the benzothiazole class of compounds . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The specific synthesis process for “5-((Benzo[d]thiazol-2-ylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione” is not explicitly mentioned in the search results.Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Benzothiazole derivatives, including the one , have been extensively studied for their potential as anticancer agents. These compounds have shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, certain benzothiazole-2-thiol derivatives have demonstrated potent and broad-spectrum inhibitory activities against human cancer cell lines, including inducing apoptosis in HepG2 cancer cells .

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial activities. The structural moiety of benzothiazole is often associated with compounds that exhibit significant antimicrobial properties. This makes them valuable in the development of new antimicrobial agents that can be used to combat resistant strains of bacteria and other pathogens .

Analgesic and Anti-inflammatory Uses

Some benzothiazole derivatives have been identified to possess analgesic and anti-inflammatory activities. These properties are crucial in the development of new medications for pain management and inflammation control, providing an alternative to existing drugs with fewer side effects .

Agrochemical Applications

The benzothiazole structure is also beneficial in the field of agrochemicals. Derivatives of this compound have been found to exhibit a broad spectrum of biological effects, including insecticidal, fungicidal, and herbicidal activities. This makes them suitable candidates for the development of new agrochemicals that can protect crops and enhance agricultural productivity .

Antifungal Activity

In addition to their use in agriculture, benzothiazole derivatives have shown antifungal activity, which is important for the development of new antifungal agents. These compounds can be used to treat fungal infections in humans, animals, and plants, providing a new line of defense against these pathogens .

Pharmaceutical Drug Design

The benzothiazole core is a common feature in many pharmaceutical drugs. Its presence in molecules is associated with a variety of therapeutic effects, including antidiabetic, anti-Alzheimer, antihypertensive, and antioxidant activities. The versatility of this structure allows for the design of drugs with multiple benefits, potentially reducing the need for polypharmacy .

Wirkmechanismus

Target of Action

The primary target of this compound is the enzyme tyrosinase . Tyrosinase is a key enzyme involved in the synthesis of melanin, the pigment responsible for skin color .

Mode of Action

The compound interacts with tyrosinase, inhibiting its activity . This inhibition is achieved through the formation of hydrogen bonds and a hydrophobic interaction with residues of tyrosinase . The compound’s interaction with tyrosinase is stronger than that of kojic acid, a well-known competitive tyrosinase inhibitor .

Biochemical Pathways

By inhibiting tyrosinase, the compound disrupts the melanogenesis pathway . This pathway is responsible for the production of melanin in the skin. The disruption of this pathway leads to a decrease in melanin production .

Result of Action

The primary result of the compound’s action is a significant decrease in melanin production . This is due to its inhibitory effect on tyrosinase, leading to a disruption in the melanogenesis pathway . The compound has been shown to have a strong inhibitory effect on tyrosinase without causing cytotoxicity in B16F10 melanoma cells .

Eigenschaften

IUPAC Name |

5-[(1,3-benzothiazol-2-ylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4S/c1-14(2)19-11(17)8(12(18)20-14)7-15-13-16-9-5-3-4-6-10(9)21-13/h3-7H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCFSGVGLLGOFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=CNC2=NC3=CC=CC=C3S2)C(=O)O1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((Benzo[d]thiazol-2-ylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid](/img/structure/B2866615.png)

![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2866616.png)

![2-{[(3,5-dimethylisoxazol-4-yl)methyl]thio}-8-methoxy-5-methyl-3-propyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/no-structure.png)

![propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2866625.png)